

Metformin-d6 CAS number and commercial suppliers.

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Compound of Interest		
Compound Name:	Metformin-d6	
Cat. No.:	B562888	Get Quote

Metformin-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Metformin-d6**, a deuterated analog of the widely used anti-diabetic drug metformin. It is primarily utilized as an internal standard in quantitative bioanalytical assays, particularly for pharmacokinetic and metabolic studies of metformin. This document covers its chemical identity, commercial availability, and detailed experimental protocols for its application. Additionally, it elucidates the key signaling pathways of metformin, providing a foundational understanding for researchers in drug metabolism and clinical pharmacology.

Core Chemical and Physical Data

Metformin-d6, also known as (N,N-dimethyl-d6)-imidodicarbonimidic diamide, is a stable isotope-labeled version of metformin. The deuterium labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification methods.

Table 1: Chemical and Physical Properties of Metformin-d6 Hydrochloride



Property	Value
CAS Number	1185166-01-1[1][2][3][4]
Molecular Formula	C4H5D6N5 • HCI[1]
Molecular Weight	171.66 g/mol [2][3]
Appearance	White to off-white solid[3]
Purity	Typically ≥98% deuterated forms (d1-d6)[1]
Solubility	Soluble in aqueous acid (slightly), DMSO (slightly), and Methanol (slightly)[3][5]
Storage Temperature	-20°C for long-term storage[3]

Commercial Availability

Metformin-d6 hydrochloride is available from several reputable suppliers of research chemicals and analytical standards. Researchers can procure this compound from the following vendors, among others:

Table 2: Commercial Suppliers of Metformin-d6 Hydrochloride



Supplier	Product Name
Cayman Chemical	Metformin-d6 (hydrochloride)[1]
Santa Cruz Biotechnology	Metformin-d6, Hydrochloride[2]
United States Biological	Metformin-d6, Hydrochloride[3]
LGC Standards	Metformin-d6 Hydrochloride[4]
ChemicalBook	METFORMIN-D6, HYDROCHLORIDE[5]
InvivoChem	Metformin-d6 hydrochloride (1,1- Dimethylbiguanide-d6 (hydrochloride))[6]
Pharmaffiliates	Metformin-d6[7]
MCE (MedChemExpress)	Metformin-d6 hydrochloride
Sigma-Aldrich	Metformin-(dimethyl-d6) hydrochloride analytical standard

Experimental Protocols: Quantification of Metformin using Metformin-d6

Metformin-d6 is the internal standard of choice for the accurate quantification of metformin in biological matrices such as plasma, serum, and tissue homogenates by liquid chromatographytandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol.

Sample Preparation (Protein Precipitation)

- To a 1.5 mL microcentrifuge tube, add 50 μ L of the plasma sample, calibration standard, or quality control sample.
- Add 50 μL of the internal standard working solution (**Metformin-d6**, e.g., 250 ng/mL in acetonitrile).
- · Vortex the mixture for 2 minutes.
- Add 300 μL of acetonitrile to precipitate proteins and vortex for 5 minutes.



- Centrifuge the mixture at 16,000 x g for 10 minutes.
- Transfer the supernatant to a clean autosampler vial.
- For some methods, the supernatant may be diluted (e.g., with 1.0 mL of the initial mobile phase) before injection.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- LC System: A standard HPLC or UPLC system.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 2 mM ammonium acetate in water) and an organic component (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions:
 - Metformin: The precursor ion is typically m/z 130, with product ions around m/z 60 and 71.
 - Metformin-d6: The precursor ion is m/z 136, with a primary product ion at m/z 60.[9]

Table 3: Example LC-MS/MS Parameters

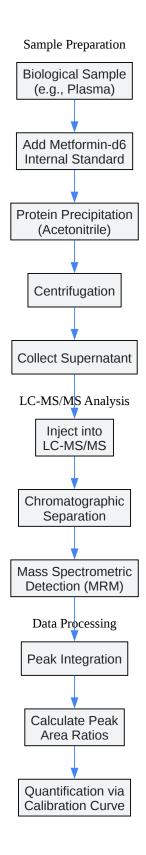


Parameter	Condition
LC Column	C18, e.g., 2.1 x 50 mm, 1.8 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Ionization	ESI+
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
MRM Transition (Metformin)	130.1 → 71.1
MRM Transition (Metformin-d6)	136.1 → 77.1

Note: These parameters are illustrative and should be optimized for the specific instrumentation used.

Experimental Workflow





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Fig. 1: Bioanalytical workflow for metformin quantification.



Metformin's Signaling Pathways

Metformin exerts its therapeutic effects through multiple molecular mechanisms, primarily centered around the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.

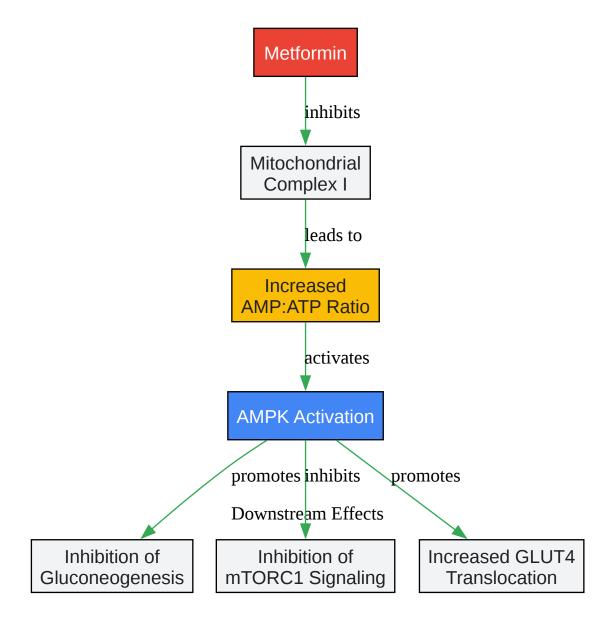
AMPK-Dependent Pathway

The primary mechanism of action of metformin involves the inhibition of mitochondrial respiratory chain complex I.[10] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK.

Activated AMPK then phosphorylates and regulates numerous downstream targets, leading to:

- Inhibition of Gluconeogenesis: AMPK activation leads to the downregulation of key gluconeogenic enzymes in the liver, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose production.
- Inhibition of mTORC1 Signaling: AMPK can inhibit the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. By inhibiting mTORC1, metformin can influence cellular metabolism and has been investigated for its potential anti-cancer properties.
- Increased Glucose Uptake: In peripheral tissues like muscle, AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake from the bloodstream.





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Fig. 2: Metformin's primary AMPK-dependent signaling pathway.

AMPK-Independent Mechanisms

Recent research has also highlighted AMPK-independent mechanisms of metformin action. These include:

 Inhibition of mitochondrial glycerophosphate dehydrogenase: This reduces the conversion of glycerol to glucose.



- Antagonism of glucagon signaling: Metformin can inhibit the production of cyclic AMP (cAMP), thereby blunting the effects of glucagon on hepatic glucose production.[10]
- Alteration of the gut microbiome: Metformin has been shown to modulate the composition of the gut microbiota, which may contribute to its overall metabolic benefits.

This technical guide provides a comprehensive overview of **Metformin-d6** for research and drug development professionals. Its well-characterized properties and the established analytical methods make it an indispensable tool for the accurate and reliable quantification of metformin in various biological matrices. A thorough understanding of metformin's complex signaling pathways is crucial for ongoing research into its therapeutic applications beyond type 2 diabetes.

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